3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a pyrrolidine ring and an oxazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Benzoyl Intermediate:
Pyrrolidine Ring Formation: The benzoyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the ring closure.
Oxazolidinone Formation: The final step involves the cyclization of the pyrrolidine derivative with an appropriate isocyanate to form the oxazolidinone ring. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the oxazolidinone ring can provide additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
3-{1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-{1-[4-(Methoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired.
Properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBNEATECFFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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